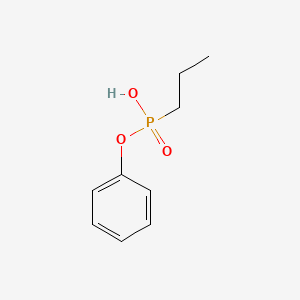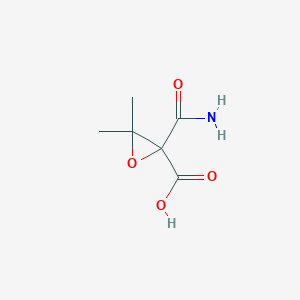![molecular formula C6H7N3O B13959961 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- CAS No. 259881-55-5](/img/structure/B13959961.png)
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This method results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
While specific industrial production methods for 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: NaBH4 or LiAlH4 in appropriate solvents.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a scaffold for designing molecules that can interact with specific biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with significant biological activity, including antiproliferative and antimicrobial properties.
Uniqueness
1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- stands out due to its specific structural features and the diversity of its potential applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
259881-55-5 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3,4-dihydro-1H-pyrimido[4,5-c]oxazine |
InChI |
InChI=1S/C6H7N3O/c1-2-10-9-6-5(1)3-7-4-8-6/h3-4H,1-2H2,(H,7,8,9) |
Clé InChI |
OATGMUUQJINGAP-UHFFFAOYSA-N |
SMILES canonique |
C1CONC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)







